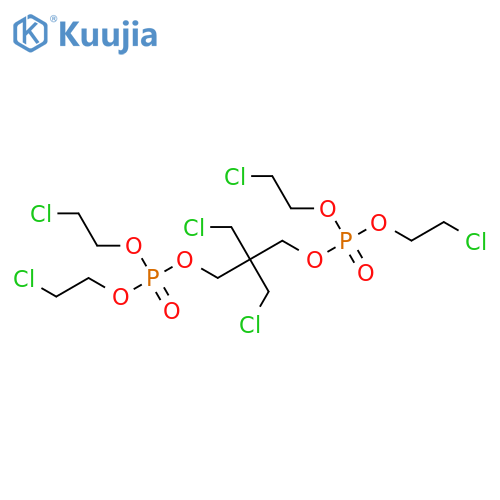Cas no 38051-10-4 (Antiblaze V6)

Antiblaze V6 化学的及び物理的性質
名前と識別子
-
- Phosgard 2XC20
- 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate)
- Antiblaze V6
- Phosgard 2XC-20 Standard
- tetrakis(2-Chloroethyl)dichloroisopentyl diphosphate (V6)
- Amgard V 6
- Antiblaze AB 100
- ORGANOPHOSPHORUS FIRE RETARDANT
- PBT
- Phosphoric acid bis(2-chloroethyl) ester diester with 2,2-bis(chloromethyl)-1,3-propanediol
- Phosphoric acid P,P'-[2,2-bis(chloromethyl)-1,3-propanediyl] P,P,P',P'-tetrakis(2-chloroethyl) ester
- 2,2-Bis(chloromethyl)-1,3-propanediyl bis[bis(2-chloroethyl) phosphate]
- Antiblaze 100
-
- インチ: InChI=1S/C13H24Cl6O8P2/c14-1-5-22-28(20,23-6-2-15)26-11-13(9-18,10-19)12-27-29(21,24-7-3-16)25-8-4-17/h1-12H2
- InChIKey: ZGHUDSLVQAGWEY-UHFFFAOYSA-N
- ほほえんだ: ClCCOP(OCC(COP(OCCCl)(=O)OCCCl)(CCl)CCl)(=O)OCCCl
計算された属性
- せいみつぶんしりょう: 579.90800
じっけんとくせい
- 密度みつど: 1.464
- ゆうかいてん: 275 ºC
- PSA: 109.14000
- LogP: 5.72140
Antiblaze V6 セキュリティ情報
Antiblaze V6 税関データ
- 税関コード:2905590090
- 税関データ:
中国税関コード:
2905590090概要:
2905590090他の無環アルコールのハロゲン化/スルホン化及び他の誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2905590090無環アルコールの他のハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
Antiblaze V6 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | FRS-020S-1mL |
Phosgard 2XC-20 ,100 μg/mL in Toluene |
38051-10-4 | 100 μg/mL in Toluene | 1mL |
¥ 1004 | 2021-07-08 | |
| TRC | A697400-250mg |
Antiblaze V6 |
38051-10-4 | 250mg |
$ 1958.00 | 2023-04-19 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-480150C-250 mg |
Antiblaze V6, |
38051-10-4 | 250MG |
¥18,050.00 | 2023-07-11 | ||
| TRC | A697400-25mg |
Antiblaze V6 |
38051-10-4 | 25mg |
$ 249.00 | 2023-04-19 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-480150C-250mg |
Antiblaze V6, |
38051-10-4 | 250mg |
¥18050.00 | 2023-09-05 | ||
| BAI LING WEI Technology Co., Ltd. | J60A697400-25mg |
Antiblaze V6 |
38051-10-4 | 25mg |
¥3984 | 2023-11-24 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-480150A-10mg |
Antiblaze V6, |
38051-10-4 | 10mg |
¥1429.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-480150-25mg |
Antiblaze V6, |
38051-10-4 | 25mg |
¥2557.00 | 2023-09-05 | ||
| BAI LING WEI Technology Co., Ltd. | TS22611129.13-50-T-1ea |
2,2-Bis(chloromethyl)-1,3-propandiol bis[bis(2-chloroethyl) phosphate]; 1 mL x 50 μg/mL in toluene |
38051-10-4 | 1 mL x 50 μg/mL in toluene | 1ea |
¥3185 | 2023-11-24 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-480150B-100 mg |
Antiblaze V6, |
38051-10-4 | 100MG |
¥8,800.00 | 2023-07-11 |
Antiblaze V6 関連文献
-
Maude Jimenez,Nicolas Lesaffre,Séverine Bellayer,Renaud Dupretz,Marianne Vandenbossche,Sophie Duquesne,Serge Bourbigot RSC Adv. 2015 5 63853
-
S. Bellayer,M. Jimenez,S. Barrau,S. Bourbigot RSC Adv. 2016 6 28543
Antiblaze V6に関する追加情報
Introduction to Antiblaze V6 and Its Active Compound CAS No 38051-10-4
Antiblaze V6 is a cutting-edge compound designed for advanced applications in the field of chemical and pharmaceutical research. The active ingredient of this product, identified by the chemical abstracts service number CAS No 38051-10-4, has garnered significant attention due to its unique properties and potential applications in various scientific domains. This compound belongs to a class of molecules that exhibit remarkable stability and reactivity, making it an invaluable tool for researchers exploring novel synthetic pathways and therapeutic interventions.
The chemical structure of CAS No 38051-10-4 is characterized by its complex arrangement of functional groups, which contribute to its versatility in chemical reactions. Recent studies have highlighted the compound's ability to participate in a wide range of organic transformations, including cross-coupling reactions, hydrogenation processes, and oxidation-reduction cycles. These attributes make it particularly useful in the development of new pharmaceuticals and agrochemicals, where precise molecular manipulation is essential.
In the realm of pharmaceutical research, Antiblaze V6 has shown promise as a key intermediate in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop novel drug candidates targeting various therapeutic areas, including oncology, neurology, and infectious diseases. The compound's stability under extreme conditions further enhances its utility, allowing for prolonged storage and repeated use in laboratory settings without significant degradation.
One of the most compelling aspects of CAS No 38051-10-4 is its role in catalytic systems. Studies have demonstrated its effectiveness as a co-catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds with high yields. This capability is particularly valuable in the pharmaceutical industry, where the presence of even small amounts of impurities can render a drug candidate ineffective or harmful. The compound's ability to facilitate such precise transformations underscores its importance in modern synthetic chemistry.
The application of Antiblaze V6 extends beyond traditional pharmaceuticals into emerging fields such as materials science and nanotechnology. Its unique chemical properties have been exploited to develop novel materials with enhanced thermal stability and mechanical strength. These advancements are particularly relevant in the context of next-generation electronics and aerospace components, where performance under extreme conditions is paramount.
Recent breakthroughs in computational chemistry have further illuminated the potential of CAS No 38051-10-4. Advanced molecular modeling techniques have allowed researchers to predict its behavior in complex reaction systems with unprecedented accuracy. This has not only accelerated the discovery process but also enabled the design of more efficient synthetic routes. Such innovations are critical for reducing costs and environmental impact in industrial-scale production.
The safety profile of Antiblaze V6 is another area of significant interest. Extensive toxicological studies have been conducted to assess its potential effects on human health and the environment. These investigations have consistently shown that when handled properly, the compound exhibits low toxicity and minimal environmental persistence. However, as with any chemical substance, proper handling protocols must be followed to ensure safe usage.
Looking ahead, the future prospects for Antiblaze V6 are exceptionally bright. Ongoing research aims to expand its applications into new domains, including renewable energy storage and biodegradable polymers. The compound's unique properties make it a promising candidate for developing sustainable solutions to global challenges. As scientific understanding continues to evolve, it is likely that new uses for CAS No 38051-10-4 will emerge, further solidifying its role as a cornerstone of modern chemical research.
38051-10-4 (Antiblaze V6) 関連製品
- 2229564-75-2(1-(1-ethyl-1H-pyrazol-3-yl)-2,2-difluoroethan-1-one)
- 1019603-65-6(4-Bromo-N-(2-fluorobenzyl)-2-methylaniline)
- 861452-41-7(5-cyclopropyl-7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3-carbonyl chloride)
- 16537-18-1(Benzoic acid,2-methyl-, 1,1-dimethylethyl ester)
- 1823320-50-8(1-[(2,6-difluorophenyl)methyl]-3-methylurea)
- 37845-71-9(1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride)
- 1511310-16-9(1H-1,2,4-Triazole, 1-(cyclopropylmethyl)-3-iodo-)
- 139408-39-2(13(s)-hode-d4)
- 1050880-52-8(2-(3-ethyl-1,2-oxazol-5-yl)methoxyethan-1-amine)
- 1806737-37-0(4-(Chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-carboxaldehyde)




